molecular formula C25H21NO5S B2720622 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide CAS No. 923499-05-2

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide

Cat. No.: B2720622
CAS No.: 923499-05-2
M. Wt: 447.51
InChI Key: DSTONBHZXWENEI-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a benzylsulfonyl group and a 9,10-dioxo-9,10-dihydroanthracen-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde with a suitable amine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with a benzylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-benzylsulfonyl-N-(9,10-dioxoanthracen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c27-23(11-6-14-32(30,31)16-17-7-2-1-3-8-17)26-18-12-13-21-22(15-18)25(29)20-10-5-4-9-19(20)24(21)28/h1-5,7-10,12-13,15H,6,11,14,16H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTONBHZXWENEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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